N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-4-methoxybenzamide
Overview
Description
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-4-methoxybenzamide is a complex organic compound that features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a carbothioyl group, along with a 4-methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-4-methoxybenzamide typically involves multiple steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2-chloro-4-nitrophenyl group: This step involves the nucleophilic aromatic substitution reaction of piperazine with 2-chloro-4-nitrobenzene.
Carbothioylation: The piperazine derivative is then reacted with thiophosgene to introduce the carbothioyl group.
Attachment of the 4-methoxybenzamide moiety: Finally, the compound is reacted with 4-methoxybenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Catalytic hydrogenation: Palladium on carbon (Pd/C) under hydrogen gas.
Oxidizing agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Nucleophiles: Ammonia (NH3), thiols (RSH).
Major Products
Reduction: Conversion of the nitro group to an amine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding assays.
Industrial Applications: Used as an intermediate in the synthesis of more complex molecules for various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the target’s role in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbothioyl}-1-naphthamide
- **2-chloro-4-nitrophenyl N-acetyl-β-D-glucosaminide
Uniqueness
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring, nitro group, and carbothioyl group allows for versatile chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4S/c1-28-15-5-2-13(3-6-15)18(25)21-19(29)23-10-8-22(9-11-23)17-7-4-14(24(26)27)12-16(17)20/h2-7,12H,8-11H2,1H3,(H,21,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGLCMGHYBVGIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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